Hg(TFA)2 Enables Alkoxymercuration in Bulky tert-Butyl Alcohol Where Hg(OAc)2 Fails
In a systematic study of alkoxymercuration-demercuration across seven representative alkenes, Hg(TFA)₂ demonstrated effectiveness in all four alcohol solvents tested (methanol, ethanol, isopropanol, and tert-butyl alcohol), whereas Hg(OAc)₂ was effective only in the less sterically hindered methanol and ethanol [1]. This differential solvent scope is directly attributed to the enhanced electrophilicity of the Hg(TFA)₂ center conferred by the electron-withdrawing TFA ligands, enabling nucleophilic attack even by the bulky, less nucleophilic tert-butyl alcohol [1].
| Evidence Dimension | Solvent scope for effective alkoxymercuration |
|---|---|
| Target Compound Data | Effective in methanol, ethanol, isopropanol, and tert-butyl alcohol (4 out of 4 solvents) |
| Comparator Or Baseline | Hg(OAc)₂: Effective only in methanol and ethanol (2 out of 4 solvents) |
| Quantified Difference | Hg(TFA)₂ is effective in 2 additional, sterically hindered solvents where Hg(OAc)₂ is completely ineffective. |
| Conditions | Seven representative alkenes; alkoxymercuration-demercuration protocol; comparison of Hg(OAc)₂, Hg(TFA)₂, Hg(NO₃)₂, and Hg(CH₃SO₃)₂ |
Why This Matters
This directly translates to broader synthetic utility for Hg(TFA)₂, enabling ether synthesis from alkenes using a wider range of alcohols, including those required for introducing sterically demanding tert-butyl groups.
- [1] Brown, H. C.; Kurek, J. T.; Rei, M. H.; Thompson, K. L. Solvomercuration-Demercuration. 11. Alkoxymercuration-Demercuration of Representative Alkenes in Alcohol Solvents with the Mercuric Salts Acetate, Trifluoroacetate, Nitrate, and Methanesulfonate. J. Org. Chem. 1984, 49 (14), 2551–2557. View Source
